molecular formula C9H6ClNO B169989 6-chloroisoquinolin-1(2H)-one CAS No. 131002-09-0

6-chloroisoquinolin-1(2H)-one

Cat. No. B169989
Key on ui cas rn: 131002-09-0
M. Wt: 179.6 g/mol
InChI Key: AVLGVJHAZWURPZ-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

A mixture of 6-chloro-3,4-dihydro-2H-isoquinolin-1-one (181.5 mg, 1 mmol, intermediate A-2) and DDQ (227 mg, 1 mmol) in dioxane (3 mL) was refluxed overnight. After cooling to room temperature, the reaction mixture was treated with satd. aq. NaHCO3 solution, and then extracted with ethyl acetate (2×10 mL). The organic layers were dried over anhy. Na2SO4, filtered, and concentrated in vacuo to afford a crude product which was then purified by silica gel flash chromatography to give title compound (108 mg, 60%) as a white solid. MS: 180.0 (M+H+).
Quantity
181.5 mg
Type
reactant
Reaction Step One
Name
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
181.5 mg
Type
reactant
Smiles
ClC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
227 mg
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the reaction mixture was treated with satd
EXTRACTION
Type
EXTRACTION
Details
aq. NaHCO3 solution, and then extracted with ethyl acetate (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude product which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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